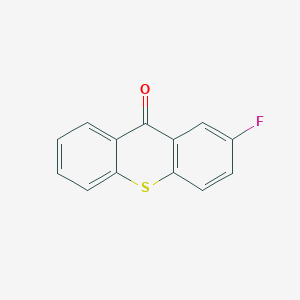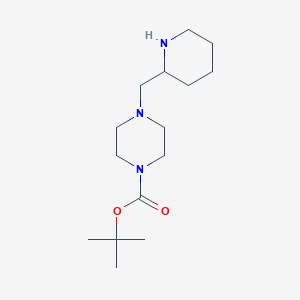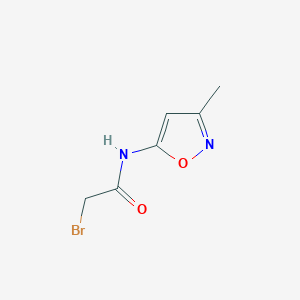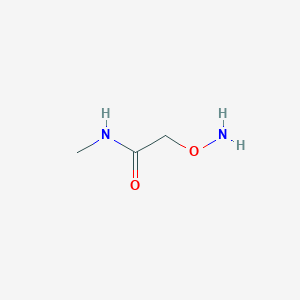
9-(Benzenesulfonyl)-1-bromocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Benzenesulfonyl)-1-bromocarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzenesulfonyl)-1-bromocarbazole typically involves the bromination of 9H-carbazole followed by the introduction of a benzenesulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The sulfonylation step involves the reaction of the brominated carbazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Benzenesulfonyl)-1-bromocarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted carbazole derivatives.
Oxidation Reactions: Formation of carbazole-3,6-dione.
Reduction Reactions: Formation of dihydrocarbazole derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Benzenesulfonyl)-1-bromocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 9-(Benzenesulfonyl)-1-bromocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-carbazole: The parent compound, known for its excellent optoelectronic properties.
9-bromo-9H-carbazole: A simpler derivative with similar reactivity but lacking the sulfonyl group.
9-benzenesulfonyl-9H-carbazole: Similar to 9-(Benzenesulfonyl)-1-bromocarbazole but without the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine and benzenesulfonyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C18H12BrNO2S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
9-(benzenesulfonyl)-1-bromocarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
NSOKYWLNGHYBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
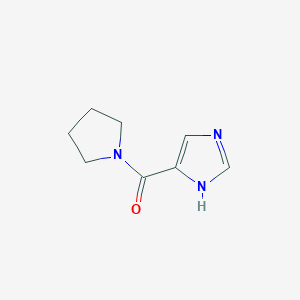

![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)

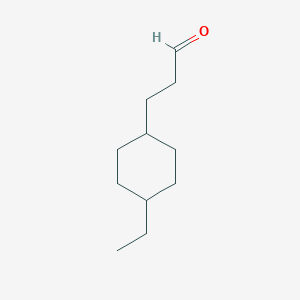
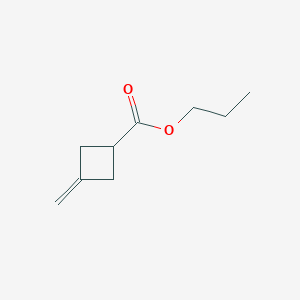
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)


